Chloroiodomethane
Overview
Description
Chloroiodomethane is a halomethane with the chemical formula CH₂ClI. It is a colorless liquid that is primarily used in organic synthesis. This compound is notable for its use in various chemical reactions due to its unique properties, which include a high density of 2.422 g/mL and a boiling point of 108-109°C .
Scientific Research Applications
Chloroiodomethane has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: This compound is utilized in the production of certain pharmaceuticals.
Agrochemicals and Dyestuffs: It serves as a precursor in the manufacture of agrochemicals and dyes.
Cyclopropanation: Its use in the Simmon-Smith reaction is particularly valuable for creating cyclopropane rings in complex organic molecules.
Mechanism of Action
Target of Action
Chloroiodomethane, a halomethane with the formula CH2ClI, is primarily used in organic synthesis . It is produced by some microorganisms and is used in various reactions, including cyclopropanation, the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes . The primary targets of this compound are these organic compounds that it helps synthesize.
Mode of Action
this compound interacts with its targets through chemical reactions. For instance, it is a precursor to an agent (Ph3P=CHCl) that can add a chloromethylene group (=CHCl) . It also reacts with organolithium compounds to give chloromethyl lithium (ClCH2Li) . These interactions result in the formation of new compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds. The downstream effects include the production of new compounds, such as those resulting from cyclopropanation, the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new organic compounds. For example, it can add a chloromethylene group to an agent or react with organolithium compounds to form chloromethyl lithium . These reactions contribute to the synthesis of various organic compounds.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Preparation Methods
Chloroiodomethane can be synthesized through several methods. One common synthetic route involves the reaction of methylene dichloride with sodium iodide in the presence of a solvent like dimethyl formamide. The reaction mixture is heated to reflux for several hours, followed by washing and refining steps to isolate the product . Industrial production methods often aim to maximize yield and efficiency, utilizing similar reaction conditions but on a larger scale.
Chemical Reactions Analysis
Chloroiodomethane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with organolithium compounds to form chloromethyl lithium (ClCH₂Li).
Cyclopropanation: In the Simmon-Smith reaction, this compound is used to form cyclopropane rings, often replacing diiodomethane due to higher yields and selectivity.
Mannich Reaction: It is used in aminomethylation reactions.
Epoxidation and Ring Opening: This compound is involved in epoxidation reactions and the subsequent ring-opening of epoxides.
Comparison with Similar Compounds
Chloroiodomethane can be compared with other halomethanes such as:
Chloromethane (CH₃Cl): Unlike this compound, chloromethane is a gas at room temperature and is less reactive in organic synthesis.
Bromochloromethane (CH₂BrCl): This compound is similar in structure but has different reactivity and applications.
Diiodomethane (CH₂I₂): Often used in similar reactions, diiodomethane is more reactive but less selective compared to this compound.
This compound’s unique combination of chlorine and iodine atoms gives it distinct reactivity and selectivity advantages in various chemical reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
chloro(iodo)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClI/c2-1-3/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJQVRXEUVAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208034 | |
Record name | Chloroiodomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light brown liquid; [MSDSonline] | |
Record name | Chloroiodomethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8328 | |
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Vapor Pressure |
10.6 [mmHg] | |
Record name | Chloroiodomethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
593-71-5 | |
Record name | Chloroiodomethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloroiodomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroiodomethane | |
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Record name | Chloroiodomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.915 | |
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Record name | Chloroiodomethane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7AF9WG7CX | |
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A: The molecular formula of chloroiodomethane is CH2ClI, and its molecular weight is 176.38 g/mol. []
A: Various spectroscopic techniques, including resonance Raman, FTIR, UV-Vis, and NMR, have been employed to study this compound's vibrational modes, electronic transitions, and structural properties. [, , , , ]
A: Upon UV irradiation, this compound undergoes photodissociation, yielding CH2Cl + I/I, CH2I + Cl/Cl, CHI + HCl, and CH2 + ICl as primary products. []
A: In solution, the photodissociation of this compound can lead to the formation of an isomer, CH2Cl-I, through in-cage recombination of the nascent CH2Cl and I fragments. This isomer formation is not typically observed in the gas phase. [, ]
A: Interchromophore energy transfer between the C-I and C-Cl chromophores has been proposed to explain the production of Cl* upon excitation at wavelengths primarily absorbed by the C-I chromophore. []
A: Photolysis is considered the dominant atmospheric removal process for this compound. [, ]
A: Elevated this compound mixing ratios have been observed in coastal areas during periods of high wind speed, particularly during hurricane events, suggesting increased sea-to-air fluxes. []
A: Research suggests a potential link between the degradation of organic matter and elevated this compound concentrations in the bottom layer water and cold, dense water of the Chukchi Sea. []
A: this compound serves as a versatile C1 building block in various organic reactions. It readily reacts with triphenylphosphine to form chloromethyltriphenylphosphonium iodide, which can be utilized for Wittig chloromethylenation of aldehydes and ketones. [, , ]
A: this compound, in the presence of diethylzinc and oxygen, facilitates the cyclopropanation of olefins, leading to the formation of cyclopropanes in good yields. []
A: this compound, combined with N,N,N′,N′-tetramethylmethanediamine (TMMD), mediates the Mannich dimethylaminomethylation of carbonyl compounds via their corresponding enol silyl ethers. [, ]
A: Theoretical studies reveal that the inclusion of spin-orbit interactions is crucial for correctly identifying the ground state structure and vibrational frequencies of the this compound cation. []
A: High-level ab initio calculations, including DK-CCSD(T)/ANO-RCC, have been employed to investigate the reaction pathways, energetics, and rate constants for the reaction of this compound with OH radicals. []
A: Gas chromatography coupled with mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are commonly used techniques for the detection and quantification of this compound in air and water samples. [, ]
A: Gas chromatography combustion isotope-ratio mass spectrometry (GC-C-IRMS) is employed to determine the carbon isotope ratios (δ13C) of this compound. []
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